An In-depth Technical Guide to the Chemical Properties of 1,3-Dimyristoyl-2-oleoylglycerol
An In-depth Technical Guide to the Chemical Properties of 1,3-Dimyristoyl-2-oleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a triacylglycerol of significant interest in various research and development fields. This document details its fundamental chemical characteristics, outlines relevant experimental protocols for its analysis, and illustrates its metabolic context through signaling pathway diagrams.
Core Chemical Properties
1,3-Dimyristoyl-2-oleoylglycerol is a specific triacylglycerol molecule where the glycerol (B35011) backbone is esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1][2] This defined structure imparts distinct physicochemical properties that are crucial for its applications in fields such as lipid biochemistry and as a component in drug delivery systems.[1] It has been identified as a component of date seed oil.[1][2]
Quantitative Chemical Data
The following table summarizes the key quantitative chemical properties of 1,3-Dimyristoyl-2-oleoylglycerol.
| Property | Value | Source(s) |
| Molecular Formula | C₄₉H₉₂O₆ | [1][2][3] |
| Molecular Weight | 777.251 g/mol | [3] |
| CAS Number | 66908-04-1 | [1][2] |
| Physical Form | Solid | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Boiling Point | 746.3 ± 30.0 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Stability | Stable for at least 4 years when stored at -20°C. | [1] |
| Purity | Commercially available at ≥98% purity. | [1] |
Synonyms: 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]
Experimental Protocols
The characterization of 1,3-Dimyristoyl-2-oleoylglycerol relies on a variety of analytical techniques to determine its purity, structure, and quantity in a sample. Below are detailed methodologies for key experiments.
Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for separating and quantifying triacylglycerol molecular species.[4]
Objective: To determine the purity of a 1,3-Dimyristoyl-2-oleoylglycerol sample and to quantify it within a lipid mixture.
Methodology:
-
Sample Preparation: Dissolve a known weight of the lipid sample in a suitable organic solvent, such as chloroform or a hexane/isopropanol mixture.
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) for detection.[5]
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of different triacylglycerol species. A common gradient involves acetonitrile (B52724) and a chlorinated solvent or acetone.[4][6]
-
Isocratic Elution Example: For the separation of diacylglycerol isomers, an isocratic elution with 100% acetonitrile can be used with UV detection at 205 nm.[7]
-
Analysis: The retention time of the peak corresponding to 1,3-Dimyristoyl-2-oleoylglycerol is compared to that of a pure standard for identification. The peak area is used for quantification against a calibration curve generated from standards of known concentrations.
Regiospecific Analysis by Enzymatic Hydrolysis
To confirm the positional distribution of fatty acids on the glycerol backbone, enzymatic hydrolysis using pancreatic lipase (B570770) is performed.[8]
Objective: To verify that myristic acid is at the sn-1 and sn-3 positions and oleic acid is at the sn-2 position.
Methodology:
-
Reaction Setup: Incubate the 1,3-Dimyristoyl-2-oleoylglycerol sample with pancreatic lipase in a buffered solution. Pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.[8]
-
Product Isolation: The reaction results in the formation of 2-oleoyl-sn-glycerol (a 2-monoacylglycerol) and free myristic acid. The reaction is stopped, and the lipid products are extracted. The 2-monoacylglycerol is then isolated from the mixture using thin-layer chromatography (TLC).[8]
-
Fatty Acid Analysis: The isolated 2-monoacylglycerol is then subjected to transesterification to form fatty acid methyl esters (FAMEs). The resulting FAMEs are analyzed by gas chromatography (GC) to confirm the presence of oleic acid.
Lipid Extraction from Biological Tissues (Folch Method)
For the analysis of 1,3-Dimyristoyl-2-oleoylglycerol from a biological matrix, a lipid extraction is the initial step.[9]
Objective: To isolate total lipids, including triacylglycerols, from a tissue sample.
Methodology:
-
Homogenization: Homogenize the tissue sample in a 2:1 chloroform:methanol mixture.[9]
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The mixture will separate into an upper aqueous phase (containing non-lipid components) and a lower organic phase (containing the lipids in chloroform).[9]
-
Lipid Collection: Carefully remove the upper aqueous phase. The lower chloroform phase, which contains the extracted lipids, is collected.
-
Solvent Evaporation: A portion of the chloroform phase is transferred to a new tube and the solvent is evaporated under a stream of nitrogen.[9]
-
Reconstitution: The dried lipid extract is then reconstituted in a suitable solvent for subsequent analysis by methods such as HPLC or GC.[9]
Signaling Pathways and Metabolic Context
1,3-Dimyristoyl-2-oleoylglycerol, as a triacylglycerol, is involved in the broader pathways of lipid metabolism. The storage and mobilization of triacylglycerols are tightly regulated by hormonal signals, primarily insulin (B600854) and glucagon.[10][11]
Triglyceride Metabolism Regulation
The following diagram illustrates the hormonal regulation of triglyceride synthesis and breakdown.
Caption: Hormonal control of triglyceride synthesis and breakdown.
Experimental Workflow for Triglyceride Analysis
The logical flow for analyzing 1,3-Dimyristoyl-2-oleoylglycerol from a biological sample is depicted in the diagram below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,3-Dimyristoyl-2-Oleoyl Glycerol - Immunomart [immunomart.com]
- 3. 1,3-Dimyristoyl-2-Oleoyl Glycerol Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]
- 4. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. mmpc.org [mmpc.org]
- 10. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 11. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
